molecular formula C8H10N2O B13296560 2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one

2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13296560
M. Wt: 150.18 g/mol
InChI Key: AWCRCBXKXJTZFA-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a cyclopropylmethyl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group and dihydropyrimidinone core make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(cyclopropylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10N2O/c11-8-3-4-9-7(10-8)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10,11)

InChI Key

AWCRCBXKXJTZFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC=CC(=O)N2

Origin of Product

United States

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